![molecular formula C12H15Cl2NSi B11705367 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)
2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline is an organic compound that features a dichlorinated aniline core with a trimethylsilyl-protected alkyne substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and 3-(trimethylsilyl)prop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2,5-dichloroaniline is reacted with 3-(trimethylsilyl)prop-2-yn-1-yl bromide under the aforementioned conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free alkyne.
Coupling Reactions: The alkyne moiety can participate in coupling reactions such as Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Deprotection Reactions: Reagents like tetrabutylammonium fluoride (TBAF) in THF.
Coupling Reactions: Palladium catalysts and copper iodide in the presence of a base like triethylamine.
Major Products
Substitution Reactions: Products with various substituents replacing the chlorine atoms.
Deprotection Reactions: The free alkyne derivative.
Coupling Reactions: Products with extended conjugation or additional functional groups.
Scientific Research Applications
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline depends on its specific application
Alkyne Moiety: Can participate in click chemistry and other bioorthogonal reactions.
Aniline Core: Can interact with biological targets through hydrogen bonding and π-π interactions.
Dichloro Groups: Can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroaniline: Lacks the alkyne and trimethylsilyl groups, making it less versatile in synthetic applications.
3-(Trimethylsilyl)prop-2-yn-1-yl Bromide: Used as a precursor in the synthesis of the target compound.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: A structurally related compound with different substituents.
Uniqueness
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline is unique due to the combination of its dichloroaniline core and trimethylsilyl-protected alkyne, which provides a versatile platform for further functionalization and applications in various fields.
Properties
Molecular Formula |
C12H15Cl2NSi |
|---|---|
Molecular Weight |
272.24 g/mol |
IUPAC Name |
2,5-dichloro-N-(3-trimethylsilylprop-2-ynyl)aniline |
InChI |
InChI=1S/C12H15Cl2NSi/c1-16(2,3)8-4-7-15-12-9-10(13)5-6-11(12)14/h5-6,9,15H,7H2,1-3H3 |
InChI Key |
OJQFSXJUZIAHJR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCNC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


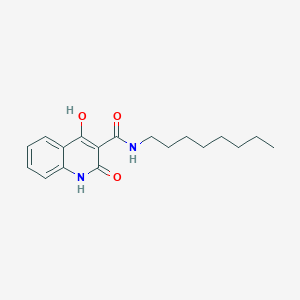

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11705289.png)
![butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11705297.png)

![ethyl 3'-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11705302.png)
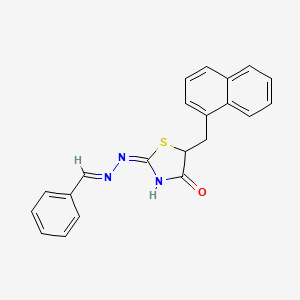
![4-[({2-Methyl-5-[(2-methylphenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11705317.png)
![3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11705322.png)

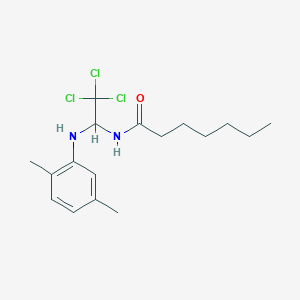
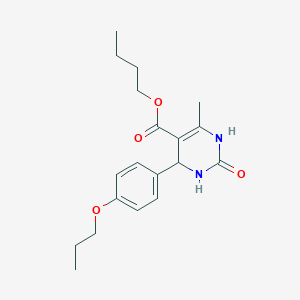
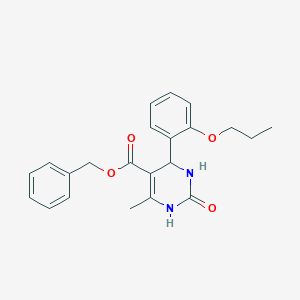
![2,4-di(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11705358.png)
